molecular formula C22H23N3O2S B077590 Dansyltryptamine CAS No. 13285-17-1

Dansyltryptamine

Cat. No. B077590
CAS RN: 13285-17-1
M. Wt: 393.5 g/mol
InChI Key: FLXFAXABPSTODQ-UHFFFAOYSA-N
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Description

Dansyltryptamine is a tryptamine derivative, a class of compounds known for their diverse chemical properties and biological activities. Tryptamines are structurally similar to the neurotransmitter serotonin and are involved in various physiological functions.

Synthesis Analysis

  • Palladium-Catalyzed Cross-Coupling : A method for synthesizing 2-aryltryptamines, which could include derivatives like Dansyltryptamine, involves palladium(0) catalyzed cross-coupling of 2-bromotryptamines and arylboronic acids (Chu et al., 1997).
  • Pictet-Spengler Reaction : Optically active tetrahydro-beta-carbolines, a related compound, can be synthesized via an asymmetric Pictet-Spengler reaction of N-benzyltryptamine with aldehydes (Sewgobind et al., 2008).

Molecular Structure Analysis

  • NMR and FTIR Studies : Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy have been used to study the structure of tryptamine derivatives, providing insights into their molecular configuration (Przybylski et al., 2006).

Chemical Reactions and Properties

  • Oxidation Chemistry : Studies on the electrochemical oxidation of 5-hydroxytryptamine, a close relative of tryptamine, reveal the formation of various dimers and products through oxidation processes, which may be relevant to Dansyltryptamine (Wrona & Dryhurst, 1990).

Physical Properties Analysis

  • Emission Properties : Spectroscopic methods like UV-VIS and ESI-MS have been used to study the emission properties of tryptamine derivatives, which are crucial for understanding their physical behavior (Przybylski et al., 2006).

Chemical Properties Analysis

  • Nucleophilic Substitution Reaction : Tryptamine derivatives undergo nucleophilic substitution reactions, providing novel synthetic methods for their derivatives (Somei et al., 2002).

Scientific Research Applications

  • Hallucinogenic Effects and Serotonin Receptors

    N,N-dipropyltryptamine (DPT), a synthetic tryptamine hallucinogen related to Dansyltryptamine, demonstrates hallucinogen-like effects mediated by serotonin 5-HT1A and 5-HT2A receptors in rodents (Fantegrossi et al., 2008).

  • 5-HT1A Receptor Ligands

    Arylpiperazine derivatives, which include tryptamine-based compounds, are significant as ligands for the 5-HT1A receptor, indicating potential psychiatric applications (López-Rodríguez et al., 2002).

  • Psychoactive Tryptamines

    Various tryptamines, including DPT, have been used historically in sociocultural and ritual contexts. They act as 5-HT2A receptor agonists and have been explored for their psychoactive properties (Araújo et al., 2015).

  • Psychotherapy Applications

    Low doses of DPT, another tryptamine compound, have been evaluated for their effectiveness in psychotherapy, showing potential for enhancing recall of memories and emotional expressiveness (Soskin et al., 1973).

  • Serotonin Function and Neurology

    Research on 5-hydroxytryptamine (5-HT), closely related to tryptamines, has shed light on its role in modulating various physiological functions and its involvement in mood disorders, gastrointestinal motility, and hypertension (Mohammad-Zadeh et al., 2008).

  • Neurological Studies

    The effects of 5-HT on neurons in various regions, such as the dorsal motor nucleus of the vagus, are significant for understanding neurotransmission mechanisms (Browning & Travagli, 1999).

  • Psychiatric Research

    Studies on psychedelics, including tryptamines, show promise for treating disorders like depression and addiction, indicating a resurgence in psychedelic psychiatry (Nutt et al., 2020).

  • Biomedical Applications

    The use of tryptamine derivatives, including dansyl derivatives, for assays and receptor studies, provides valuable tools for biomedical research (Snodgrass & Horn, 1973).

  • Serotonin Receptor Probes

    Compounds like m-chlorophenylpiperazine, a 5-HT receptor probe, help in understanding serotonin function, relevant to psychiatric conditions (Kahn & Wetzler, 1991).

  • Depression and Tryptamine Metabolism

    Research into tryptamine metabolism in depression highlights the role of brain amines in mood disorders (Coppen et al., 1965).

properties

IUPAC Name

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFAXABPSTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342535
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyltryptamine

CAS RN

13285-17-1
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13285-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Shalaby - Food Chemistry, 1994 - Elsevier
… 4MS2 applied at B and E respectively; B4, E4, locations of dansylphenylethylamine spots originating from 4MS2 applied at B and E respectively; C~, Dl, locations of dansyltryptamine …
Number of citations: 63 www.sciencedirect.com
SR Snodgrass, AS Horn - Journal of Neurochemistry, 1973 - Wiley Online Library
… The dansyl derivatives of the polyamines, as well as tryptophan and 5-HT (which were carried over in very small amounts) were easily separated from dansyltryptamine by our TLC …
Number of citations: 65 onlinelibrary.wiley.com
H Li, CY Ung, CW Yap, Y Xue, ZR Li… - Chemical research in …, 2005 - ACS Publications
Various toxicological profiles, such as genotoxic potential, need to be studied in drug discovery processes and submitted to the drug regulatory authorities for drug safety evaluation. As …
Number of citations: 98 pubs.acs.org
H Li, CW Yap, Y Xue, ZR Li, CY Ung… - Drug development …, 2005 - Wiley Online Library
Pharmaceutical agents have been developed and tested for possessing desirable pharmacodynamic, pharmacokinetic, and minimal level of toxicological properties. Computational …
Number of citations: 36 onlinelibrary.wiley.com
L He, PC Jurs, LL Custer, SK Durham… - Chemical research in …, 2003 - ACS Publications
Classification models were developed to provide accurate prediction of genotoxicity of 277 polycyclic aromatic compounds (PACs) directly from their molecular structures. Numerical …
Number of citations: 57 pubs.acs.org

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